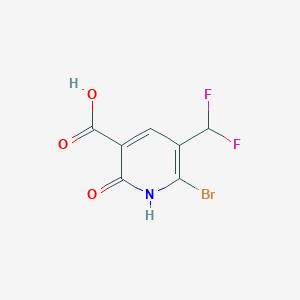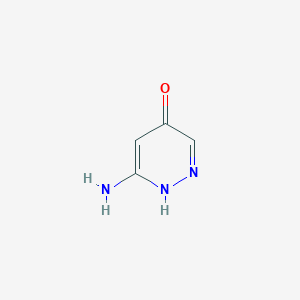
5-Butyl-1,2,3-thiadiazole-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound belongs to the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid typically involves the reaction of butylamine with thiosemicarbazide, followed by cyclization with a suitable oxidizing agent such as bromine or iodine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反应分析
Types of Reactions
5-Butyl-1,2,3-thiadiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiadiazoline
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
5-Butyl-1,2,3-thiadiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the disruption of essential biological processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.
2,5-Dimethyl-1,3,4-thiadiazole: Known for its antimicrobial properties.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
5-Butyl-1,2,3-thiadiazole-4-carboxylic acid is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with biological targets compared to other thiadiazole derivatives .
属性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC 名称 |
5-butylthiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-2-3-4-5-6(7(10)11)8-9-12-5/h2-4H2,1H3,(H,10,11) |
InChI 键 |
FUNSTSBNJFCHJX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(N=NS1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





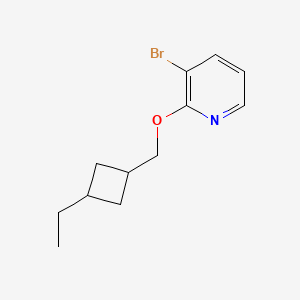
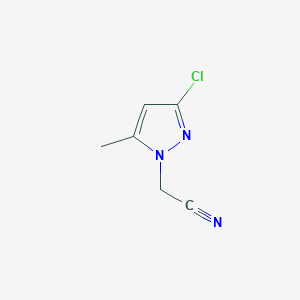
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine](/img/structure/B11787347.png)

![1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11787360.png)
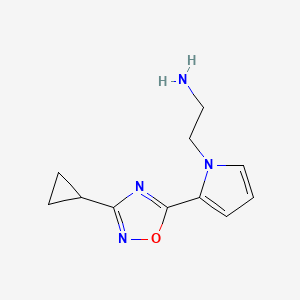
![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)


